Home > Products > Screening Compounds P135329 > 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide -

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

Catalog Number: EVT-4380913
CAS Number:
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: (S)-RS4690 is a Dishevelled 1 (DVL1) inhibitor with an EC50 of 0.49 ± 0.11 μM. It exhibits anti-cancer activity, particularly against WNT-dependent colon cancer. In vitro, it inhibits the growth of HCT116 cells (expressing wild-type APC) with an EC50 of 7.1 ± 0.6 μM and induces ROS production. []
  • Relevance: While sharing a sulfonyl group and a pyridine ring with the target compound, (S)-RS4690 differs significantly due to the presence of an indole-2-carboxamide moiety. Its inclusion stems from its focus on WNT pathway inhibition, a pathway often dysregulated in cancer, suggesting a potential research link to the target compound's biological activity. []

NTRC-824 (N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-L-leucine)

  • Compound Description: NTRC-824 is a nonpeptide compound demonstrating selectivity for the neurotensin receptor type 2 (NTS2). []
  • Relevance: Similar to the target compound, NTRC-824 contains a [(4-methylphenyl)sulfonyl]amino group. This shared structural feature highlights the potential for exploring variations within this specific chemical motif for modulating biological activity, particularly in the context of receptor binding. []

4-Chloro-N-(3-methylphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals an N—H bond anti to the meta-methyl group of the aniline ring. The sulfonyl and aniline benzene rings are tilted relative to each other by 84.7(1)°. The crystal structure is characterized by inversion-related dimers linked by N—H⋯O hydrogen bonds. []
  • Relevance: This compound exhibits a close structural resemblance to the target compound, 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. The primary difference lies in replacing the pyridinylbenzamide moiety with a simpler 3-methylphenyl group. This comparison allows for understanding the impact of the pyridinylbenzamide group on the overall structure and potential biological activity. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: These compounds, synthesized from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride, exhibited significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). []
  • Relevance: The presence of the (4-methylphenyl)sulfonyl]amino group in these compounds and the target compound suggests a potential shared chemical space that might be explored for modulating enzyme inhibitory activities. []
  • Compound Description: This compound, synthesized via a multistep process involving 2,3-dihydro-1,4-benzodioxin-6-amine and 4-chlorobenzenesulfonyl chloride, showed promising antimicrobial potential with low hemolytic activity. []
  • Relevance: The inclusion of this compound highlights the impact of the halogen substitution on the phenyl ring attached to the sulfonyl group. While the target compound has a 4-methylphenyl group, this compound has a 4-chlorophenyl group. This difference allows for investigating the effects of halogen versus methyl substitution on antimicrobial activity while maintaining the core structure. []

4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

  • Compound Description: D01-4582 is an α4β1 integrin antagonist. Its pharmacokinetics show interindividual variability, potentially linked to albumin genetic polymorphisms, particularly those affecting binding affinity. Studies in beagles and Sprague-Dawley rats demonstrated the influence of albumin mutations on D01-4582 pharmacokinetics. [, ]
  • Relevance: Although structurally distinct from the target compound, D01-4582's inclusion is based on its research focus on interindividual pharmacokinetic variability and its link to genetic polymorphisms. This highlights the importance of considering genetic factors and potential variability in responses when studying the target compound and its analogs. [, ]

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor used for treating blood cancers. Its oxidative stress degradation can lead to the formation of venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). VNO is formed through oxidation with m-CPBA and can undergo Meisenheimer rearrangement to form VHA. []
  • Relevance: While structurally different from the target compound, venetoclax and its degradation products (VNO and VHA) are relevant due to the shared sulfonyl group and potential for forming N-oxide and hydroxylamine derivatives. These structural similarities could guide the investigation of analogous reactions and potential degradation pathways for the target compound. []

Properties

Product Name

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C19H16ClN3O3S/c1-13-4-7-15(8-5-13)23-27(25,26)18-11-14(6-9-17(18)20)19(24)22-16-3-2-10-21-12-16/h2-12,23H,1H3,(H,22,24)

InChI Key

SCLGYFMTSLESOA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.